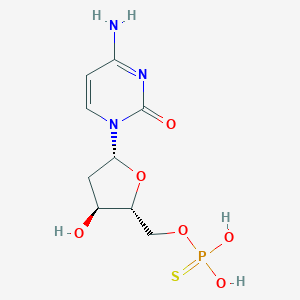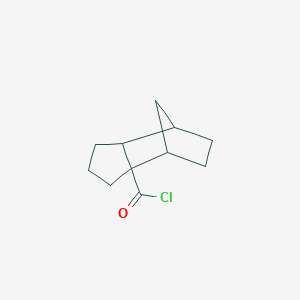
1-(4-Fluorophenyl)piperidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)piperidin-4-one derivatives has been explored through various chemical pathways. For instance, asymmetric synthesis of 4-aryl-2-piperidinones, including the introduction of a 4-fluorophenyl group, has been achieved using arylboron reagents in the presence of a chiral bisphosphine-rhodium catalyst, showcasing high enantioselectivity (Senda, Ogasawara, & Hayashi, 2001)(Senda, Ogasawara, & Hayashi, 2001).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, has been characterized by techniques like X-ray analysis and DFT methods. This has provided insights into their stereo structure and the effects of counter ions and hydrogen bonds on molecular conformation (Yang et al., 2009)(Yang et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-Fluorophenyl)piperidin-4-one derivatives have led to the discovery of compounds with potential bioactivity. For example, the development of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition has demonstrated antimycobacterial activity, indicating the compound's relevance in medicinal chemistry (Kumar et al., 2008)(Kumar et al., 2008).
Physical Properties Analysis
Studies focusing on the crystal structure and DFT calculations of derivatives, like 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, have revealed details about their physical properties. The analysis shows how weak interactions, such as N—H⋯O and C—H⋯F, contribute to the structural integrity of these molecules (Anitha et al., 2020)(Anitha et al., 2020).
Chemical Properties Analysis
The chemical properties of 1-(4-Fluorophenyl)piperidin-4-one derivatives have been explored through synthesis and analysis of their reactions and interactions. For instance, the nucleophilic displacement of bromide in 4-bromopyrazole ring with [18F]fluoride has been demonstrated, showcasing the compound's potential in radiotracer development for positron emission tomography (Katoch-Rouse & Horti, 2003)(Katoch-Rouse & Horti, 2003).
Applications De Recherche Scientifique
Synthesis of Neuroleptic Agents : Fluspirilen and Penfluridol, two neuroleptic agents, involve a synthesis process where 1-(4-Fluorophenyl)piperidin-4-one derivatives are key intermediates. These compounds are part of a wide class of pharmaceuticals containing a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a piperidine moiety (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Analgesic Synthesis : The synthesis of non-narcotic analgesic derivatives of 1-(4-Fluorophenyl)piperidin-4-one demonstrates the compound's utility in developing pain-relieving medications. These derivatives were synthesized using lipase-catalyzed enantioselective acylation (Nieduzak & Margolin, 1991).
Crystal Structure Analysis : The crystal structure, DFT calculations, and Hirshfeld surface analysis of a derivative, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, provide insights into its molecular geometry, which is crucial for understanding its interactions in various chemical and biological contexts (Anitha et al., 2020).
Neuroleptic Activity : Compounds derived from 1-(4-Fluorophenyl)piperidin-4-one exhibited potent neuroleptic activity, comparable to haloperidol, a well-known antipsychotic drug. This suggests their potential use in treating psychotic disorders (Sato et al., 1978).
Antimycobacterial Activity : A derivative, 4-(4-fluorophenyl)-5-phenylpyrrolo[spiro[2.3'']oxindole]spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating its potential as an antimycobacterial agent (Kumar et al., 2008).
Calcium-Channel-Blocking and Antihypertensive Activity : Some 1-(4-Fluorophenyl)piperidin-4-one derivatives demonstrated calcium-channel-blocking and antihypertensive activities, potentially useful in the development of treatments for hypertension (Shanklin et al., 1991).
Dopamine Transporter Inhibition : N-substituted 4-(arylmethoxy)piperidines, derived from 1-(4-Fluorophenyl)piperidin-4-one, were found to inhibit the dopamine transporter, which is significant in the context of neurological research and potential treatments for disorders like Parkinson's disease (Lapa & Lapa, 2019).
Mécanisme D'action
While the specific mechanism of action for “1-(4-Fluorophenyl)piperidin-4-one” is not explicitly mentioned in the retrieved papers, piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, indicating their wide range of biological activities .
Orientations Futures
The future directions for “1-(4-Fluorophenyl)piperidin-4-one” and its derivatives could involve further exploration of their synthesis methods, as well as their potential applications in the pharmaceutical industry . More research is needed to fully understand their mechanisms of action and potential therapeutic uses .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYMDXQWTWIJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345672 | |
| Record name | 1-(4-fluorophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)piperidin-4-one | |
CAS RN |
116247-98-4 | |
| Record name | 1-(4-fluorophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-FLUOROPHENYL)-4-PIPERIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)
![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)








![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)
![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)
